molecular formula C21H21NO2 B11508922 3-methoxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide

3-methoxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide

Cat. No.: B11508922
M. Wt: 319.4 g/mol
InChI Key: OHYWKROXXGTIQQ-UHFFFAOYSA-N
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Description

3-methoxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring, a methoxy group, and a phenylpropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide typically involves the reaction of 3-methoxy-naphthalene-2-carboxylic acid with 1-phenylpropan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of 3-hydroxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide.

    Reduction: Formation of 3-methoxy-N-(1-phenylpropan-2-yl)naphthalen-2-amine.

    Substitution: Formation of various substituted naphthalene carboxamides depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(1-phenylpropan-2-yl)benzamide
  • 3-methoxy-N-(1-phenylpropan-2-yl)furan-2-carboxamide
  • 3-methoxy-N-(1-phenylpropan-2-yl)pyrazine-2-carboxamide

Uniqueness

3-methoxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H21NO2

Molecular Weight

319.4 g/mol

IUPAC Name

3-methoxy-N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C21H21NO2/c1-15(12-16-8-4-3-5-9-16)22-21(23)19-13-17-10-6-7-11-18(17)14-20(19)24-2/h3-11,13-15H,12H2,1-2H3,(H,22,23)

InChI Key

OHYWKROXXGTIQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC

Origin of Product

United States

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